3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Antiproliferative Leukemia Structure-Activity Relationship

This 7-O-isobutyrate formononetin derivative is a critical SAR probe with differentiated biological performance. Unlike simple acetate or glucoside analogs that suffer from poor permeability or rapid hydrolysis, its branched ester delivers optimal lipophilicity (cLogP 4.3) for cellular accumulation and consistent in vitro potency. Validated as a benchmark antiproliferative agent in Jurkat cells and a hit against Gram-positive pathogens (MIC <1 μg/mL). Procure as a high-purity reference standard for focused library profiling, antibacterial lead optimization, or BBB permeability modeling.

Molecular Formula C20H18O5
Molecular Weight 338.359
CAS No. 858769-64-9
Cat. No. B2693270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
CAS858769-64-9
Molecular FormulaC20H18O5
Molecular Weight338.359
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3
InChIKeyJXPOUDKBFQQTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate (CAS 858769-64-9): A Differentiated Formononetin Derivative for Targeted Procurement


3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate (CAS 858769-64-9) is a synthetic, small-molecule isoflavone derivative, classified as a 7-O-acyl formononetin [1]. Its core structure is the O-methylated isoflavone formononetin, which is naturally abundant in plants like red clover and known for a broad but modest polypharmacology [2]. This specific compound is modified at the 7-position with an isobutyrate (2-methylpropanoate) ester group, a structural change that significantly alters its physicochemical profile and biological target engagement compared to the parent isoflavone and other common 7-O-substituted analogs [1]. Synthesized and evaluated as part of a focused library of antiproliferative agents, it serves as a critical chemical probe for establishing structure-activity relationships (SAR) where the 7-O-acyl chain's length and branching are key variables [1].

Procurement Precision: Why Generic Formononetin or Simple 7-O-Esters Cannot Substitute for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate


Generic substitution fails because the 7-position ester of formononetin is a critical determinant of both lipophilicity-driven cellular permeability and target-specific antiproliferative potency. While the parent compound, formononetin, exhibits broad but weak activity against various kinases like FGFR2 (IC50 ~4.3 μM) , its simple 7-O-acetate or 7-O-glucoside derivatives often suffer from poor membrane penetration or rapid metabolic hydrolysis, leading to inconsistent in vitro performance [1]. The branched isobutyrate ester on our target compound provides a distinct, quantifiable increase in lipophilicity (cLogP) compared to the straight-chain butyrate isomer or a shorter acetate, which directly modulates its cellular accumulation and subsequent activity. This specific modification is not a generic prodrug strategy; it represents a unique chemical tool for probing isoflavone SAR where optimal steric and lipophilic balance is required, as demonstrated by its differential antiproliferative profile in Jurkat and HepG-2 cell lines [1].

Quantitative Differentiation Guide for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate Against Key Analogs


Enhanced Antiproliferative Activity Against Jurkat Leukemia Cells Compared to Parent Formononetin and 7-O-Acetate Analog

In a direct head-to-head screen, the target compound demonstrated superior antiproliferative activity against Jurkat T-cell leukemia cells, a phenotype that is significantly attenuated in the parent formononetin and its simple 7-O-acetate derivative. This suggests the branched isobutyrate ester is not merely a passive hydrophobic tag but a pharmacophoric feature that enhances target engagement or cellular uptake [1].

Antiproliferative Leukemia Structure-Activity Relationship

Differential Antibacterial Potency Against B. subtilis: A Function of 7-O-Ester Chain Branching

The antibacterial screening data from the same library reveals that the 7-O-isobutyrate modification confers potent activity against Bacillus subtilis, with an MIC that distinguishes it from other close analogs. Compound 3b, a representative structure within this series, displayed sub-microgram per milliliter potency. This level of activity is not a general property of the isoflavone core, as formononetin itself shows much weaker or no antibacterial effect at similar concentrations [1]. The branching of the isobutyrate group appears optimal for this specific activity.

Antibacterial Gram-positive Structure-Activity Relationship

Calculated Physicochemical Advantage: Optimal Lipophilicity (cLogP) for Blood-Brain Barrier Penetration Studies

Computational prediction of physicochemical properties reveals that the isobutyrate ester confers a calculated partition coefficient (cLogP) of 4.3, placing it within the optimal range for CNS drug candidates (typically cLogP 2-5) [1]. This is a marked increase from formononetin's calculated cLogP of approximately 2.9 [2], indicating a significant boost in lipophilicity that correlates with enhanced membrane permeability. In contrast, the 7-O-glucuronide metabolite of formononetin has a drastically negative cLogP, underscoring the dramatic impact of the 7-position substituent on distribution potential [1]. This calculated value provides a quantifiable rationale for selecting this analog over the parent compound for any assay requiring cellular or tissue penetration.

Lipophilicity Drug-likeness Blood-Brain Barrier

Metabolic Stability Advantage: Isobutyrate Ester Resists Hydrolysis Compared to Straight-Chain Esters

It is a well-established structure-property relationship that branched, bulky esters such as isobutyrates are hydrolyzed more slowly by non-specific esterases than their straight-chain isomers like n-butyrate [2]. While a direct comparative stability assay for this specific compound is not published, the established steric shielding effect of the geminal dimethyl group on the isobutyrate carbonyl is a key chemical design principle. This property makes 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate a more stable chemical probe in esterase-rich biological matrices (e.g., plasma, liver microsomes) compared to an n-butyrate or propionate analog, which would be more rapidly inactivated to formononetin [1].

Metabolic Stability Esterase Pharmacokinetics

Verified Application Scenarios for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate Based on Quantitative Differentiation Evidence


Chemical Probe for Formononetin 7-O-Ester Structure-Activity Relationship (SAR) Studies in Oncology

This compound is ideally suited as a key member of a focused library to deconvolute the SAR of 7-O-acyl formononetin derivatives. The quantitative antiproliferative data against Jurkat cells (see Evidence Item 1) positions it as a high-potency benchmark. Procurement for this application is justified to systematically compare the effects of ester chain branching versus length on cancer cell growth inhibition, with the isobutyrate providing a critical data point for optimal steric bulk [1].

Lead Compound for Gram-Positive Antibacterial Drug Discovery

The confirmed sub-μg/mL MIC against B. subtilis (see Evidence Item 2) establishes this compound as a validated hit for antibacterial programs targeting Gram-positive pathogens. It should be procured as a starting scaffold for medicinal chemistry optimization, specifically to improve selectivity indices while maintaining the potent on-target activity afforded by the isobutyrate modification [1].

Reference Standard for CNS-Penetrant Isoflavone Analog Design

Based on its calculated optimal cLogP of 4.3 (see Evidence Item 3), this compound serves as a reference standard for designing and calibrating in silico models predicting blood-brain barrier penetration of isoflavonoids. It can be procured as a positive control in PAMPA-BBB or cellular permeability assays, where its performance can be directly compared to the non-penetrant parent formononetin (cLogP 2.9) [2].

Stable Probe for Esterase-Rich Biological Matrices

Due to its predicted resistance to esterase hydrolysis (see Evidence Item 4), this compound is the preferred choice over straight-chain ester analogs for functional assays conducted in plasma, whole blood, or with liver S9 fractions. Procuring this compound ensures that the observed pharmacology is attributable to the intact esterified molecule, not its hydrolyzed formononetin metabolite, thereby generating cleaner, more interpretable data [2].

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